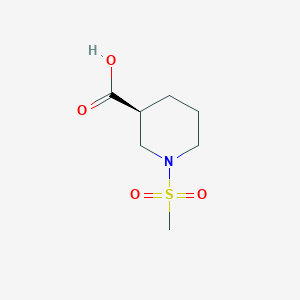

(3S)-1-methanesulfonylpiperidine-3-carboxylic acid

Description

(3S)-1-Methanesulfonylpiperidine-3-carboxylic acid is a piperidine derivative characterized by a methanesulfonyl (-SO₂CH₃) group at position 1 and a carboxylic acid (-COOH) group at position 2. Its polar functional groups contribute to solubility and bioavailability, while the methanesulfonyl moiety may enhance metabolic stability compared to other sulfonamide derivatives.

Properties

IUPAC Name |

(3S)-1-methylsulfonylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c1-13(11,12)8-4-2-3-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNPFTCJJVIWTD-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)N1CCC[C@@H](C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1568010-70-7 | |

| Record name | (3S)-1-methanesulfonylpiperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1-methanesulfonylpiperidine-3-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable piperidine derivative.

Methanesulfonylation: The piperidine derivative undergoes methanesulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.

Carboxylation: The resulting intermediate is then carboxylated using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like amines, thiols, or alcohols.

Major Products:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms replacing oxygen atoms.

Substitution: Substituted derivatives with different functional groups replacing the methanesulfonyl group.

Scientific Research Applications

1.1. Inhibition of Metalloproteases

One of the notable applications of (3S)-1-methanesulfonylpiperidine-3-carboxylic acid is its use as an inhibitor of metalloproteases, particularly zinc-dependent enzymes. These enzymes are implicated in various pathological conditions, including hypertension and cancer. Compounds derived from this acid have shown efficacy in inhibiting metalloprotease activity, which can be beneficial in treating diseases associated with these enzymes, such as myocardial ischemia and renal insufficiency .

1.2. Development of Anticancer Agents

Research indicates that derivatives of this compound can function as cytostatic agents, potentially inhibiting tumor growth by targeting specific molecular pathways involved in cancer progression . The compound's ability to modulate enzyme activity presents opportunities for developing novel anticancer therapies.

1.3. Neuroprotective Effects

There is emerging evidence that compounds related to this compound exhibit neuroprotective properties. These compounds may help mitigate neuronal damage associated with conditions like stroke or neurodegenerative diseases by inhibiting harmful enzymatic activities that lead to cell death .

2.1. Chiral Resolution

This compound serves as a chiral auxiliary in asymmetric synthesis. Its unique structure allows for the enantioselective resolution of racemic mixtures, facilitating the production of enantiomerically pure compounds essential in pharmaceuticals . This application is particularly valuable in synthesizing drugs where stereochemistry plays a critical role in efficacy and safety.

2.2. Building Block for Complex Molecules

The compound is also utilized as a building block in the synthesis of more complex organic molecules. Its functional groups can be modified to create various derivatives that possess desired biological activities, expanding the toolkit available for medicinal chemists .

3.1. Case Study: Inhibition of Endothelin-Converting Enzyme

A study demonstrated that derivatives of this compound effectively inhibited endothelin-converting enzyme activity, which is crucial in managing conditions like pulmonary hypertension and heart failure . The research highlighted the compound's potential as a therapeutic agent for cardiovascular diseases.

3.2. Case Study: Synthesis and Evaluation of Anticancer Activity

Another significant investigation focused on synthesizing various derivatives from this compound and evaluating their anticancer properties against different cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity, suggesting a pathway for developing more effective cancer treatments .

Data Table: Summary of Applications

| Application Area | Description | Examples/Findings |

|---|---|---|

| Medicinal Chemistry | Inhibition of metalloproteases for treating hypertension and cancer | Effective against zinc hydrolases |

| Anticancer Agent Development | Cytostatic properties aiding in tumor growth inhibition | Active against multiple cancer cell lines |

| Neuroprotective Effects | Potential to protect neurons from ischemic damage | Mitigates effects in neurodegenerative models |

| Chiral Resolution | Serves as a chiral auxiliary for enantioselective synthesis | Useful in producing enantiomerically pure drugs |

| Building Block | A versatile starting point for synthesizing complex organic molecules | Facilitates diverse derivative synthesis |

Mechanism of Action

The mechanism of action of (3S)-1-methanesulfonylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with (3S)-1-methanesulfonylpiperidine-3-carboxylic acid, including heterocyclic cores (piperidine, pyrrolidine, pyrimidine), carboxylic acid groups, and diverse substituents. Key comparisons are outlined below:

1-Methyl-5-Oxopyrrolidine-3-Carboxylic Acid (CAS 42346-68-9)

- Core Structure : Pyrrolidine (5-membered ring) vs. piperidine (6-membered ring) in the target compound.

- Substituents : Contains a methyl group at position 1 and a ketone (oxo) at position 5, contrasting with the methanesulfonyl group in the target compound.

- Functional Groups : Both share a carboxylic acid group.

- Molecular Weight : Lower molecular weight due to the absence of sulfonyl and additional methyl groups.

(3S,4R)-1-(tert-Butoxycarbonyl)-4-Phenylpiperidine-3-Carboxylic Acid (CAS 652971-20-5)

- Core Structure : Piperidine ring with stereochemistry at C3 and C3.

- Substituents : tert-Butoxycarbonyl (Boc) at position 1 and phenyl at position 4. The Boc group is a common protecting group, whereas the methanesulfonyl group in the target compound is electron-withdrawing and may enhance stability.

- Molecular Weight : Higher (305.37 g/mol) due to the bulky Boc and phenyl groups.

- Reactivity : The Boc group is acid-labile, making this compound less stable under acidic conditions compared to the methanesulfonyl analog .

2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid (CAS 89581-58-8)

- Core Structure: Pyrimidine (6-membered aromatic ring with two nitrogens) vs. non-aromatic piperidine.

- Substituents: Chloro and methyl groups on the pyrimidine ring.

- Applications : Likely used in agrochemicals or antiviral agents due to pyrimidine’s prevalence in nucleoside analogs .

(3S,4S)-1-(tert-Butoxycarbonyl)-4-(Difluoromethyl)Pyrrolidine-3-Carboxylic Acid (CAS 2165546-85-8)

- Core Structure : Pyrrolidine with difluoromethyl at position 4.

- Molecular Weight : 265.26 g/mol, lower than the target compound due to smaller substituents.

- Utility : Fluorinated analogs are common in CNS drugs for improved blood-brain barrier penetration .

(3S)-1-[4-(Trifluoromethyl)Benzyl]Piperidine-3-Carboxylic Acid

- Core Structure : Piperidine with a benzyl group substituted with trifluoromethyl (CF₃).

- Substituents : The CF₃ group enhances lipophilicity and metabolic resistance compared to methanesulfonyl.

- Applications : Likely used in kinase inhibitors or GPCR-targeted therapies due to the aromatic benzyl moiety .

Comparative Data Table

Key Research Findings and Implications

- Methanesulfonyl vs. Boc Groups : The methanesulfonyl group in the target compound offers superior stability under acidic conditions compared to Boc-protected analogs, making it suitable for reactions requiring harsh conditions .

- Aromatic vs. Non-Aromatic Cores: Pyrimidine-based compounds (e.g., CAS 89581-58-8) exhibit aromaticity-driven π-π stacking in drug-receptor interactions, unlike non-aromatic piperidine derivatives .

- Fluorinated Substituents : Difluoromethyl and trifluoromethyl groups enhance lipophilicity and bioavailability, but methanesulfonyl provides stronger hydrogen-bond acceptor capacity for enzyme inhibition .

Biological Activity

(3S)-1-methanesulfonylpiperidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with methanesulfonyl chloride and carboxylic acid moieties. The process can be optimized using various catalytic methods to enhance yield and selectivity.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic areas:

Antimicrobial Activity

Research indicates that derivatives of piperidine carboxylic acids exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 1 to 32 µg/mL depending on the structural modifications.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 10 | Antibacterial |

| Compound B | 20 | Antifungal |

| This compound | TBD | TBD |

Enzyme Inhibition

Studies have reported that this compound acts as an inhibitor for specific enzymes, potentially impacting metabolic pathways. For example, it may inhibit amino acid transporters or enzymes involved in bacterial cell wall synthesis, which could contribute to its antibacterial effects.

Case Studies

Several case studies have documented the biological activity of related compounds:

- Antibacterial Properties : A study demonstrated that piperidine derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting a mechanism involving disruption of bacterial cell wall synthesis.

- Anticancer Activity : Research on related carboxylic acids has shown promising results in inhibiting cancer cell proliferation, particularly in breast and prostate cancer cell lines. These compounds often target specific signaling pathways involved in cell growth and survival.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Inhibition of Enzymatic Activity : By binding to active sites on enzymes, the compound may prevent substrate access, thereby inhibiting biological pathways critical for pathogen survival.

- Membrane Disruption : The sulfonyl group may interact with lipid membranes, leading to increased permeability and eventual cell lysis in bacteria.

Q & A

Q. What are the recommended analytical methods for verifying the stereochemical purity of (3S)-1-methanesulfonylpiperidine-3-carboxylic acid?

To confirm stereochemical integrity, use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane:isopropanol (90:10 v/v) at 1.0 mL/min. Compare retention times with enantiomerically pure standards. Nuclear Overhauser Effect (NOE) NMR experiments (e.g., 2D NOESY) can validate spatial proximity of substituents in the piperidine ring, ensuring the (3S) configuration . For mass verification, high-resolution mass spectrometry (HRMS) in ESI+ mode aligns with the molecular formula C7H13NO4S (theoretical [M+H]<sup>+</sup>: 220.0645) .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

Stability protocols should include:

- pH-dependent stability : Prepare solutions in buffers (pH 1–13) and monitor degradation via LC-MS at 25°C over 72 hours.

- Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Store samples at 4°C, 25°C, and 40°C for 1–3 months, assessing purity via HPLC .

Note: Current data gaps in decomposition products (Section 10 of SDS) necessitate empirical testing .

Q. What safety precautions are critical during handling due to limited toxicological data?

- Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Avoid inhalation/ingestion; consult Section 4 of SDS for first-aid measures (e.g., immediate medical consultation for accidental exposure) .

- No ecological toxicity data exists (Section 12 of SDS), so prevent environmental release via sealed waste containers .

Advanced Research Questions

Q. How can batch-to-batch variability in synthetic intermediates impact reproducibility in multi-step syntheses?

Variability in intermediates (e.g., tert-butoxycarbonyl-protected precursors) may arise from incomplete sulfonylation or racemization. Mitigation strategies:

- Quality control : Enforce strict HPLC purity thresholds (>98%) and chiral verification for intermediates.

- Process optimization : Use anhydrous conditions for methanesulfonyl chloride reactions to minimize hydrolysis side-products. Reference Example 1 in EP4374877A2 for analogous piperidine sulfonylation protocols .

Q. What methodologies resolve contradictions in biological activity data for stereoisomeric analogs?

- Comparative SAR studies : Synthesize both (3S) and (3R) enantiomers and evaluate inhibitory activity (e.g., β-glucuronidase assays) to isolate stereochemical effects .

- Molecular docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., sulfotransferases), correlating binding poses with experimental IC50 values .

Q. How does the methanesulfonyl group influence the compound’s solubility and bioavailability in preclinical models?

- Solubility profiling : Measure logP via shake-flask method (octanol/water). The sulfonyl group increases hydrophilicity, likely reducing logP compared to unsubstituted piperidines.

- Permeability assays : Use Caco-2 cell monolayers to predict intestinal absorption. Compare with methyl ester derivatives (e.g., methyl (3S)-1-methanesulfonylpiperidine-3-carboxylate) to assess esterase-mediated activation .

Methodological Considerations for Data Interpretation

Q. How should researchers address missing ecological toxicity data in risk assessments?

Q. What experimental approaches validate the absence of hazardous decomposition products during long-term storage?

- Accelerated stability studies : Expose samples to 40°C/75% RH for 6 months and analyze via LC-HRMS to detect trace degradation products.

- Forced degradation : Subject the compound to oxidative (H2O2), photolytic (ICH Q1B), and thermal stress, followed by structural elucidation of degradants .

Critical Data Gaps and Research Priorities

- Toxicological profiling : Acute oral toxicity (LD50) and genotoxicity (Ames test) data are absent .

- Metabolic fate : Radiolabeled studies (e.g., <sup>14</sup>C-tracking) in hepatocytes to identify phase I/II metabolites.

- Stereochemical stability : Investigate racemization risks under physiological conditions (pH 7.4, 37°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.